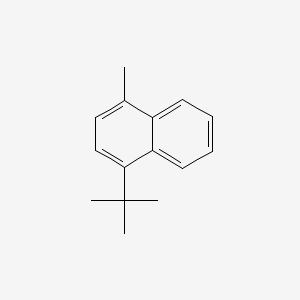

1-(tert-Butyl)-4-methylnaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives as Core Scaffolds in Modern Chemical Synthesis

Naphthalene, the simplest of the PAHs, consists of two fused benzene (B151609) rings. thieme-connect.com This fusion results in a system with distinct reactivity compared to benzene, making it a valuable core scaffold. libretexts.org Naphthalene and its derivatives undergo electrophilic substitution reactions more readily than benzene, allowing for the introduction of various functional groups. wikipedia.org This increased reactivity is attributed to the lower stabilization energy loss in the reaction intermediates. libretexts.org

The versatility of naphthalene derivatives is evident in their wide range of applications. They serve as precursors in the industrial production of phthalic anhydride, a key component in polymers and resins. wikipedia.org Furthermore, substituted naphthalenes are integral to the synthesis of various dyes, pigments, pesticides, and pharmaceuticals. numberanalytics.com For instance, the nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone (B1676900) are based on a naphthalene core. wikipedia.orgnumberanalytics.com The development of efficient synthetic methods for regioselectively preparing polysubstituted naphthalenes continues to be an active area of research, driven by the promising electronic and optical properties of these fused aromatic systems. nih.gov

Overview of Alkylnaphthalene Research Trajectories

Alkylnaphthalenes, a subclass of naphthalene derivatives, are characterized by the presence of one or more alkyl groups attached to the naphthalene ring system. These compounds have found utility in various industrial applications. For example, they are used as additives in lubricants and fuels to enhance performance and are incorporated into polymers to improve thermal stability and durability. ontosight.aiissuu.com The global market for alkyl naphthalene sulfonates, a further derivatized form, was valued at USD 35.7 million in 2023, highlighting their commercial significance. grandviewresearch.com

Research into alkylnaphthalenes also extends to their synthesis and surface properties. Studies have explored methods like the Wurtz–Fittig reaction for their preparation and have investigated their behavior as surfactants. researchgate.net Furthermore, the alkylation of naphthalene is a key industrial process for producing nonvolatile liquids used in inks. wikipedia.org

Contextualizing 1-(tert-Butyl)-4-methylnaphthalene within Complex Aromatic Systems Research

This compound is a specific alkylnaphthalene that embodies the structural complexity and synthetic interest of this class of compounds. Its structure, featuring both a bulky tert-butyl group and a methyl group on the naphthalene core, presents unique steric and electronic characteristics. ontosight.ai The synthesis of such specifically substituted naphthalenes can be achieved through various methods, including the alkylation of naphthalene or its derivatives. ontosight.ai

The study of molecules like this compound is crucial for understanding the intricate relationships between structure and properties in complex aromatic systems. The positions of the alkyl groups can significantly influence the compound's physical and chemical behavior, including its stability, solubility, and reactivity. ontosight.ai Research in this area contributes to the broader goal of designing and synthesizing novel organic materials with tailored properties for applications in fields such as optoelectronics and materials science. ontosight.ai

Below is a table summarizing the key properties of the parent compound, naphthalene, and a related alkylnaphthalene, 1-methylnaphthalene (B46632).

| Property | Naphthalene | 1-Methylnaphthalene |

| Chemical Formula | C₁₀H₈ | C₁₁H₁₀ |

| Molar Mass | 128.174 g·mol⁻¹ wikipedia.org | 142.20 g/mol wikipedia.org |

| Appearance | White solid crystals/flakes wikipedia.org | Colorless liquid wikipedia.orgnih.gov |

| Melting Point | 80.26 °C wikipedia.org | -22 °C wikipedia.org |

| Boiling Point | 217.97 °C wikipedia.org | 240–243 °C wikipedia.org |

| Solubility in Water | 31.6 mg/L (25 °C) wikipedia.org | Insoluble |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84029-96-9 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-tert-butyl-4-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-11-9-10-14(15(2,3)4)13-8-6-5-7-12(11)13/h5-10H,1-4H3 |

InChI Key |

APXKKRBPTNNHGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation and investigation of dynamic processes in organic molecules. For 1-(tert-Butyl)-4-methylnaphthalene, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

High-Resolution NMR for Proton and Carbon Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the protons and carbon atoms within the this compound molecule. Although experimental spectra for this specific compound are not widely available in the public domain, predicted chemical shifts can be calculated using computational methods, such as Density Functional Theory (DFT), which provide valuable insights into the expected spectral features.

Predicted ¹H NMR Chemical Shifts:

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the tert-butyl protons, and the methyl protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns being influenced by the positions of the tert-butyl and methyl substituents. The nine protons of the tert-butyl group are expected to resonate as a sharp singlet in the upfield region, likely around 1.4 ppm, due to their magnetic equivalence. The three protons of the methyl group attached to the naphthalene (B1677914) ring will also produce a singlet, expected to appear around 2.5 ppm.

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. There are 15 carbon atoms in this compound, and due to molecular symmetry, some may be chemically equivalent. The spectrum is expected to show signals for the ten aromatic carbons, the quaternary carbon and the three methyl carbons of the tert-butyl group, and the methyl carbon attached to the naphthalene ring. The aromatic carbons will resonate in the range of 120-150 ppm. The quaternary carbon of the tert-butyl group will appear around 35 ppm, and its methyl carbons will be observed at approximately 31 ppm. The methyl carbon directly attached to the naphthalene ring is predicted to have a chemical shift of around 20 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | 120 - 150 |

| tert-Butyl-H | ~1.4 | - |

| Methyl-H | ~2.5 | - |

| Aromatic-C | - | 120 - 150 |

| tert-Butyl (quaternary C) | - | ~35 |

| tert-Butyl (methyl C) | - | ~31 |

| Methyl-C | - | ~20 |

2D NMR Techniques for Connectivity and Spatial Proximity Determination

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. Cross-peaks in the COSY spectrum would allow for the tracing of the proton network within the naphthalene ring system, aiding in the assignment of the individual aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. eurekaselect.comnih.gov An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton to its attached carbon atom, the tert-butyl protons to their methyl carbons, and the methyl protons to their carbon. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. eurekaselect.com For instance, it would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C1 carbon of the naphthalene ring. Similarly, correlations from the methyl protons to the C4 carbon and adjacent aromatic carbons would be observed. These correlations are instrumental in confirming the substitution pattern on the naphthalene ring.

Dynamic NMR Spectroscopy for Investigating Conformational Dynamics and Restricted Rotation

The presence of the bulky tert-butyl group introduces the possibility of restricted rotation around the C(naphthalene)-C(tert-butyl) bond. This phenomenon can be investigated using dynamic NMR spectroscopy, where the temperature of the sample is varied. acs.orgchemicalbook.com

At room temperature, the rotation of the tert-butyl group is likely to be fast on the NMR timescale, resulting in a single sharp singlet for the nine equivalent protons. However, as the temperature is lowered, the rate of rotation may decrease significantly. If the rotation becomes slow enough, the methyl groups of the tert-butyl substituent may become non-equivalent, leading to a broadening and eventual splitting of the singlet into multiple signals. The temperature at which this coalescence occurs can be used to calculate the energy barrier for the rotation. Studies on related sterically hindered molecules, such as 1,8-di-tert-butylnaphthalene, have shown that such rotational barriers can be significant. acs.orgacs.org

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the molecular structure and bonding within this compound by probing the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the tert-butyl and methyl groups are expected in the 2960-2850 cm⁻¹ region. The asymmetric and symmetric stretching modes of the methyl groups will likely give rise to multiple distinct peaks.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will result in a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹). Specifically, the out-of-plane C-H bending vibrations of the substituted naphthalene ring can provide information about the substitution pattern.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (tert-butyl, methyl) | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-H | Bending (in-plane and out-of-plane) | < 1500 |

Raman Spectroscopy in Complementary Vibrational Mode Analysis

Raman spectroscopy provides information that is complementary to FT-IR spectroscopy. researchgate.netresearchgate.net While FT-IR is based on the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy involves the inelastic scattering of light and is dependent on changes in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the naphthalene ring and the C-C skeletal vibrations, which often give rise to strong Raman signals. The symmetric breathing mode of the naphthalene ring system is a characteristic feature in the Raman spectra of naphthalenes. The C-H stretching vibrations will also be present, similar to the FT-IR spectrum. A predicted Raman spectrum can also be calculated using computational methods to aid in the interpretation of experimental data. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic transitions and photophysical characteristics of this compound are governed by the interplay of the naphthalene core's aromatic system and the electronic effects of the tert-butyl and methyl substituents.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of naphthalene and its derivatives is characterized by transitions to excited singlet states, primarily the ¹Lₐ and ¹Lₑ states. The introduction of alkyl substituents, such as the tert-butyl and methyl groups in this compound, typically induces a bathochromic (red) shift in the absorption maxima compared to the parent naphthalene molecule. This shift is attributed to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.

A study on 1- and 1,4-silyl-substituted naphthalene derivatives provides context on the effect of substituents on the absorption spectra. The findings indicate that the absorption maxima of 1-silyl- and 1,4-disilylnaphthalenes are observed at longer wavelengths with larger molar extinction coefficients (ε) compared to naphthalene itself. chemrxiv.org

Table 1: Predicted UV-Vis Absorption Data for a Related Compound (1-Bromo-4-methylnaphthalene)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 320.13 | 0.0063 |

| HOMO-1 -> LUMO | 291.56 | 0.1199 |

| HOMO-2 -> LUMO | 240.23 | 0.4901 |

Note: This data is for 1-bromo-4-methylnaphthalene (B1266045) and is presented as a theoretical approximation for this compound.

Fluorescence Quantum Yields and Lifetime Measurements in Solution

The fluorescence properties of a molecule, specifically its quantum yield (Φf) and lifetime (τf), are critical parameters that describe the efficiency and dynamics of its radiative decay from the excited state. For naphthalene derivatives, these properties are sensitive to the nature and position of substituents.

Direct experimental values for the fluorescence quantum yield and lifetime of this compound are not explicitly documented in the available literature. However, research on analogous compounds offers a basis for estimation. The fluorescence quantum yield of naphthalene in cyclohexane (B81311) is 0.23. mdpi.com Studies on silyl-substituted naphthalenes have shown that the introduction of these groups can significantly increase the fluorescence quantum yield. mdpi.com For example, the fluorescence quantum yield of 1-(trimethylsilyl)naphthalene is 0.30. mdpi.com

Table 2: Photophysical Properties of Naphthalene and a Silyl-Substituted Derivative in Cyclohexane

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τs) (ns) |

| Naphthalene | 275, 285 | 323, 335 | 0.23 | 96 |

| 1-(Trimethylsilyl)naphthalene | 284 | 335 | 0.30 | 75 |

Note: This data provides a comparative context for the likely photophysical properties of this compound.

Quenching Studies and Intermolecular Interactions

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including intermolecular interactions between the fluorophore and another molecule in the solution, known as a quencher. These interactions can be dynamic (collisional) or static (formation of a non-fluorescent complex).

While specific quenching studies on this compound are not detailed in the reviewed sources, research on the quenching of 9,10-dicyanoanthracene (B74266) by various naphthalene derivatives, including 1-methylnaphthalene (B46632), provides insight into the potential intermolecular interactions. mdpi.com In these studies, the quenching rate constants were found to be dependent on the steric bulk of the substituents on the naphthalene ring. mdpi.com This suggests that the bulky tert-butyl group in this compound would likely influence its quenching efficiency and the nature of its intermolecular interactions with potential quenchers. The study of intermolecular interactions is crucial for understanding the behavior of the compound in various chemical environments and for applications in areas such as sensor development. nih.gov

Mass Spectrometry in Mechanistic Studies and Derivatization Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The fragmentation patterns observed in a mass spectrum are characteristic of the molecule's structure and can be used for identification and to study reaction mechanisms.

The electron ionization (EI) mass spectrum of tert-butylnaphthalenes is characterized by specific fragmentation pathways. A prominent fragmentation process for alkylated aromatic compounds is the loss of a methyl radical (CH₃•) from the tert-butyl group, leading to the formation of a stable tertiary carbocation. This is often followed by the elimination of ethene (C₂H₄).

For this compound, the expected fragmentation would involve the initial loss of a methyl group from the tert-butyl substituent to form a [M-15]⁺ ion. This would be followed by the loss of ethene to produce a [M-15-28]⁺ ion. The presence of the methyl group at the 4-position can also influence the fragmentation pattern.

Table 3: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure / Loss |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical from the tert-butyl group |

| [M-29]⁺ | Loss of an ethyl radical or sequential loss of CH₃ and CH₂ |

| [M-43]⁺ | Loss of a propyl radical or the entire tert-butyl group |

Mass spectrometry is also invaluable for analyzing the products of derivatization reactions. By comparing the mass spectrum of the original compound with that of its derivatives, it is possible to confirm the success of the reaction and to elucidate the structure of the new products. This is particularly useful in mechanistic studies where the goal is to understand the step-by-step process of a chemical transformation.

Theoretical and Computational Investigations of 1 Tert Butyl 4 Methylnaphthalene and Analogues

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a important method for predicting the molecular properties of various chemical systems. Its application to 1-(tert-butyl)-4-methylnaphthalene allows for a detailed understanding of its fundamental characteristics.

Geometry Optimization and Energetic Parameter Determination

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process reveals the preferred spatial arrangement of the tert-butyl and methyl groups relative to the naphthalene (B1677914) core. The steric hindrance between the bulky tert-butyl group and the neighboring methyl group significantly influences the planarity of the naphthalene ring system.

Table 1: Representative Optimized Geometrical Parameters for Naphthalene Derivatives (Illustrative) This table is illustrative and not based on direct search results for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-C2 | 1.375 | C1-C2-C3 | 120.5 |

| C4a-C8a | 1.420 | C2-C3-C4 | 120.6 |

| C1-C(tert-butyl) | 1.540 | C3-C4-C(methyl) | 121.0 |

Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational frequency analysis, performed on the optimized geometry, serves two primary purposes: to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-C ring vibrations, and bending modes of the alkyl substituents. researchgate.net

For a molecule like this compound, characteristic vibrational bands would be expected. For example, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the tert-butyl and methyl groups would be observed around 2960-2850 cm⁻¹. The C-C stretching vibrations within the naphthalene ring would give rise to a series of bands in the 1600-1400 cm⁻¹ range. scirp.org The out-of-plane bending vibrations of the C-H bonds are also characteristic and appear at lower frequencies. nih.gov

A comparison of calculated vibrational frequencies with experimental data, if available, allows for the validation of the computational method and basis set used. Theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Substituted Naphthalene (Illustrative) This table is illustrative and not based on direct search results for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3065 |

| Aliphatic C-H Stretch | 2955 | 2960 |

| C=C Ring Stretch | 1610 | 1600 |

| CH₃ Bending | 1450 | 1455 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). wpmucdn.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring system, while the LUMO will also be a π*-antibonding orbital. The electron-donating nature of the tert-butyl and methyl groups would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for such reactions. researchgate.net

Table 3: Frontier Molecular Orbital Energies (Illustrative) This table is illustrative and not based on direct search results for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Electron Density Distribution and Molecular Electrostatic Potential Mapping

The electron density distribution provides a comprehensive picture of how electrons are arranged within a molecule. nih.gov For this compound, the electron density would be highest around the electronegative carbon atoms of the aromatic ring and lower around the hydrogen atoms. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. researchgate.net It helps in identifying the regions of a molecule that are rich or poor in electrons. researchgate.net In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the π-system of the naphthalene ring would be an area of negative potential, making it the likely site for interaction with electrophiles. The hydrogen atoms of the alkyl groups would exhibit a positive potential.

Advanced Computational Methods for Excited State and Reaction Pathway Analysis

Beyond ground-state properties, computational methods can also explore the behavior of molecules in their excited states and map out potential reaction pathways.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. nih.gov It can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. osti.gov By analyzing the nature of these transitions (e.g., π → π*), one can understand the photophysical properties of the molecule.

For an aromatic system like this compound, the lowest energy excited states are typically of π → π* character, arising from the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. researchgate.net TD-DFT calculations can provide the excitation energies and oscillator strengths for these transitions, which are related to the position and intensity of absorption bands in the experimental spectrum. The choice of functional is crucial for accurate TD-DFT predictions, with hybrid functionals often providing a good balance of accuracy and computational efficiency. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naphthalene |

| tert-Butyl |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules. nih.govpitt.edu For a molecule like this compound, MD simulations are particularly insightful for understanding how the bulky tert-butyl and methyl groups influence the flexibility of the naphthalene scaffold.

The conformational flexibility of substituted naphthalenes is a key determinant of their physical and chemical properties. In sterically hindered naphthalenes, the substituents can cause significant out-of-plane distortions of the aromatic system. MD simulations can map the potential energy surface associated with the rotation of the substituent groups and the puckering of the naphthalene rings. These simulations reveal the accessible conformations, the energy barriers between them, and the vibrational modes of the molecule.

For instance, in studies of microhydrated naphthalene, Born-Oppenheimer Molecular Dynamics (BOMD) simulations have shown that even at low temperatures, there is active mobility of water molecules across the naphthalene surface. nih.gov This highlights the fluxional nature of weakly bound systems and the power of dynamic simulations to capture such behavior, which would be missed in a static analysis. nih.gov In more complex systems, such as oligo(naphthylene-ethynylene)s, MD simulations, in conjunction with experimental techniques like scanning tunneling microscopy, have been used to investigate the selection of conformational states in self-assembled structures on surfaces. aip.org

The dynamic behavior of this compound, as revealed by MD simulations, includes the coupled motions of the tert-butyl and methyl groups with the vibrations of the naphthalene rings. The simulations can quantify the time scales of these motions and the populations of different conformational states at various temperatures. This information is crucial for understanding the molecule's behavior in different environments and its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. nih.govmaterialsciencejournal.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and steric repulsion, and for understanding the delocalization of electron density within a molecule. materialsciencejournal.org

In this compound, the interaction between the bulky substituents and the naphthalene ring system gives rise to significant electronic effects. NBO analysis can deconstruct these interactions into stabilizing donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, which provides a stabilization energy value (E(2)). researchgate.net

NBO analysis also provides insights into steric interactions through the examination of steric clashes between filled NBOs. For this compound, significant steric strain is expected between the peri-hydrogens and the substituent groups. NBO analysis can quantify the energetic consequences of these repulsive interactions. The table below presents typical stabilization energies from NBO analysis for interactions in substituted aromatic systems, analogous to those in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C-H) | π(C=C) | 0.5 - 2.0 | Hyperconjugation |

| π(C=C) | π(C=C) | 15 - 25 | π-delocalization |

| LP(N) | π*(C=C) | 30 - 50 | Resonance |

This table provides representative values for stabilization energies (E(2)) from NBO analysis for common intramolecular interactions in substituted aromatic systems. The specific values for this compound would require a dedicated computational study.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. nih.govacs.org Developed by Richard Bader, QTAIM defines atoms as distinct regions of space based on the topology of the electron density, ρ(r). nih.govacs.org A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov

The properties of the electron density at a BCP, such as its value (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), provide quantitative information about the nature of the chemical bond. researchgate.net A high ρ(BCP) value and a negative ∇²ρ(BCP) are characteristic of shared-electron (covalent) interactions, while a low ρ(BCP) and a positive ∇²ρ(BCP) are indicative of closed-shell (ionic, van der Waals, or hydrogen bond) interactions. researchgate.net

For this compound, QTAIM analysis can be used to characterize the C-C bonds within the naphthalene ring, the C-C bonds connecting the substituents to the ring, and the C-H bonds of the alkyl groups. The analysis would reveal the degree of covalent character in these bonds and how the electron density is distributed. Furthermore, QTAIM can identify non-covalent interactions, such as those arising from steric hindrance between the peri-hydrogens and the substituents. In a study of peri-substituted naphthalenes, QTAIM was used to characterize the transition from an n–π* interaction to bond formation between a nucleophilic nitrogen atom and an electrophilic carbon atom. nih.gov

The table below summarizes the typical ranges of QTAIM parameters for different types of chemical bonds.

| Bond Type | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) | Interaction Type |

|---|---|---|---|

| Covalent (C-C) | 0.2 - 0.4 | -1.0 to -0.5 | Shared-electron |

| Polar Covalent (C-O) | 0.2 - 0.3 | -0.8 to 0.0 | Shared-electron |

| Ionic (Na-Cl) | ~0.05 | > 0 | Closed-shell |

| Hydrogen Bond (O-H···O) | 0.002 - 0.04 | 0.02 - 0.15 | Closed-shell |

This table provides typical ranges for QTAIM parameters at bond critical points for various types of chemical interactions. The specific values for the bonds in this compound would be determined through a detailed QTAIM analysis.

Modeling of Steric and Electronic Effects on Naphthalene Scaffolds

The substitution of a naphthalene core with bulky groups like tert-butyl and methyl introduces significant steric and electronic perturbations. Computational modeling is an indispensable tool for quantifying these effects and understanding their impact on the structure and reactivity of the molecule.

Quantitative Assessment of Steric Strain and its Impact on Structure and Reactivity

Steric strain arises from repulsive interactions when non-bonded atoms are forced into close proximity. In this compound, the peri interactions between the substituents and the adjacent hydrogens on the naphthalene ring are a major source of steric strain. This strain can lead to significant distortions of the molecular geometry, such as out-of-plane bending of the naphthalene ring and elongation of C-C bonds.

Computational methods, particularly density functional theory (DFT), can be used to quantify the steric strain energy. This is often done by comparing the energy of the strained molecule to a hypothetical, strain-free reference compound through the use of isodesmic or homodesmotic reactions. For example, the steric strain in cis-1,4-di-tert-butylcyclohexane, an analogous system with significant steric hindrance, has been computationally determined, with the twist-boat conformation being slightly lower in energy than the chair conformation due to the avoidance of axial t-butyl groups. upenn.edu

In a study of peri-substituted naphthalenes, it was shown that the introduction of bulky substituents leads to a distortion of the naphthalene ring. nih.gov For instance, 1,8-bis(bromomethyl)naphthalene (B51720) exhibits a significant vertical distortion, with a dihedral angle of 11.0° between the peri-substituents. nih.gov This distortion from planarity directly impacts the molecule's reactivity. nih.gov

The table below presents calculated steric strain energies for representative substituted systems, illustrating the energetic cost of steric hindrance.

| Molecule | Conformation | Calculated Steric Strain (kcal/mol) |

|---|---|---|

| Axial-methylcyclohexane | - | ~1.8 |

| cis-1,2-dimethylcyclohexane (diaxial) | - | ~5.4 |

| 1,8-dimethylnaphthalene (B165263) | - | ~7.0 |

This table provides examples of calculated steric strain energies for various substituted cyclic and aromatic systems. The value for 1,8-dimethylnaphthalene provides a relevant comparison for the steric strain in this compound.

Correlation of Computational Descriptors with Experimental Observations

A crucial aspect of computational chemistry is the ability to correlate calculated properties with experimental observations. This validation is essential for establishing the predictive power of the theoretical models. For substituted naphthalenes, a wealth of experimental data is available, including spectroscopic measurements (NMR, IR, UV-Vis), crystallographic structures, and reaction kinetics.

Computational descriptors such as calculated bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic transition energies can be directly compared to experimental data. For instance, in a study of peri-substituted acenaphthenes and naphthalenes, density functional theory calculations were used to confirm the nature of non-covalent interactions, and the results were correlated with experimental NMR and X-ray crystallographic data. nih.gov The study found that the calculated geometries and interaction energies were consistent with the experimental observations of through-space interactions. nih.gov

Similarly, in the investigation of peri-substituted naphthalenes, a combination of charge density studies, solid-state NMR, and periodic DFT calculations was used to characterize the transition from a non-covalent interaction to a full chemical bond. nih.govsoton.ac.uk The calculated NMR coupling constants and QTAIM parameters showed a strong correlation with the experimentally determined N···C distances, providing a comprehensive picture of the bonding continuum. nih.govsoton.ac.uk

The reactivity of substituted naphthalenes can also be correlated with computational descriptors. For example, the calculated activation energies for electrophilic substitution reactions can be compared with experimentally determined reaction rates. In a study on the hydrogenation of distorted naphthalenes, DFT calculations were used to explain the observed reactivity differences, which were attributed to a combination of steric and electronic factors, including negative hyperconjugation. nih.gov

Substituent Effects on the Reactivity and Properties of 1 Tert Butyl 4 Methylnaphthalene

Influence of the tert-Butyl Group on Molecular Geometry and Conformational Dynamics

The introduction of substituents, particularly the sterically demanding tert-butyl group, onto the naphthalene (B1677914) core has profound consequences for the molecule's three-dimensional structure and internal motions.

Steric Hindrance Effects on Naphthalene Ring Distortion and Substituent Conformation

The naphthalene system, in its unsubstituted form, is planar. However, the presence of a bulky tert-butyl group at the C1 position introduces significant steric strain. This strain primarily arises from the interaction between the tert-butyl group and the hydrogen atom at the peri-position (C8). To alleviate this steric clash, the molecule undergoes geometric distortions.

These distortions can manifest in several ways:

Out-of-plane bending: The naphthalene ring system itself may deviate from planarity, with the substituted ring puckering to move the interacting groups further apart.

In-plane distortions: Bond angles and bond lengths within the naphthalene skeleton can be altered from their ideal values to accommodate the bulky substituent.

Substituent Conformation: The tert-butyl group will orient itself to minimize steric interactions. This often results in a conformation where the C-C bonds of the tert-butyl group are staggered relative to the plane of the naphthalene ring. In related sterically crowded molecules, substituents have been observed to adopt specific "U-shaped" or extended conformations to minimize intramolecular strain. nih.gov

The significant steric bulk of the tert-butyl group can hinder the ability of the molecule to adopt a fully planar conformation, which can, in turn, reduce its stability. numberanalytics.com This effect is a classic example of how steric hindrance can override the natural tendency of aromatic systems to be planar. nih.gov

Impact on Rotational Barriers and Pseudo-Isomerism

The steric hindrance between the C1-tert-butyl group and the C8-hydrogen atom not only causes static distortion but also creates a substantial energy barrier to rotation around the C1-C(tert-butyl) bond. This restricted rotation is a well-documented phenomenon in peri-substituted naphthalenes. The energy required to overcome this barrier can be significant enough to allow for the existence of distinct rotational isomers, or conformers, at room temperature.

This phenomenon can lead to a form of isomerism known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of the individual isomers. Even if the barrier is not high enough for isolation, the slow interconversion between conformers can have observable effects on the molecule's properties and reactivity. This can be considered a form of "pseudo-isomerism," where distinct, non-superimposable conformational states exist but may interconvert. The concept of pseudo-chirality can arise in molecules where a center becomes stereogenic due to the different stereochemical configurations of its substituents, a principle that highlights the structural complexity introduced by such steric interactions. youtube.comstackexchange.com

Electronic Effects of Alkyl Substituents on Naphthalene Aromaticity and Reactivity

Beyond the physical bulk, the methyl and tert-butyl groups exert significant electronic effects on the naphthalene ring system, altering its electron density and influencing its aromatic character and reactivity.

Inductive and Hyperconjugative Contributions of Methyl and tert-Butyl Groups

Alkyl groups are traditionally considered to be electron-donating through an inductive effect (+I). This effect involves the polarization of the sigma (σ) bond framework, pushing electron density from the alkyl group toward the aromatic ring. libretexts.org However, more recent and detailed computational studies suggest that the inductive effect of alkyl groups compared to hydrogen is actually weakly electron-withdrawing (–I). rsc.org

The widely observed electron-donating character of alkyl groups is now primarily attributed to two other effects:

Hyperconjugation: This is an orbital interaction where the electrons in the C-H σ-bonds of the alkyl group overlap with the extended π-system of the naphthalene ring. This delocalization of σ-electrons into the π-system effectively increases the electron density of the aromatic ring.

Polarizability: A tert-butyl group is significantly more polarizable than a methyl group. nih.gov This means its electron cloud is more easily distorted, allowing it to effectively stabilize nearby positive charges, such as the transition states formed during electrophilic aromatic substitution. nih.gov

Therefore, the net electronic influence of both the methyl and tert-butyl groups is electron-donating, primarily through hyperconjugation and polarizability, which generally overrides their weak inductive-withdrawing nature. rsc.org

Modulation of Aromatic Ring Electron Density

The net electron-donating nature of the tert-butyl and methyl groups enriches the naphthalene π-system with electron density. researchgate.net This increased electron density makes the molecule more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted naphthalene.

The electron density is not distributed uniformly. According to the principles of electrophilic aromatic substitution, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In 1-(tert-Butyl)-4-methylnaphthalene:

The tert-butyl group at C1 activates the C2 (ortho) and C4 (para) positions.

The methyl group at C4 activates the C3 (ortho) and C1 (para) positions.

This concerted activation enhances the electron density across the substituted ring. Theoretical parameters like Substituent Effect Stabilization Energy (SESE) can be used to quantify the interaction between substituents on an aromatic ring, confirming that combinations of electron-donating groups lead to significant electronic stabilization and modulation of the ring's properties. nih.gov The insertion of tert-butyl groups has been shown to raise the energy of molecular orbitals (like the LUMO), a direct consequence of these electronic contributions. nih.gov

Structure-Reactivity Relationship Studies in this compound

Electronic Activation: The electron-donating character of both alkyl groups makes the naphthalene ring system highly activated towards electrophilic aromatic substitution. Naphthalene itself is more reactive than benzene (B151609) because the energy loss to disrupt aromaticity during the formation of the intermediate (a σ-complex) is lower. spcmc.ac.in The presence of two activating groups further enhances this reactivity.

Steric Hindrance: The bulky tert-butyl group at C1 provides significant steric shielding. numberanalytics.com This hinders the approach of an electrophile to the adjacent C2 position and the C8 (peri) position. While electronically activated, these positions become sterically inaccessible to all but the smallest reagents.

This interplay dictates the regioselectivity of chemical reactions. For an incoming electrophile, the most likely points of attack will be the positions that are electronically activated but not sterically hindered. The C3 position, being ortho to the methyl group and meta to the less-directing tert-butyl group, represents a potential site. However, the positions on the unsubstituted ring (C5, C6, C7, C8) must also be considered, though they lack the direct electronic activation of the substituted ring. The steric bulk of the tert-butyl group is a powerful directing factor, often overriding electronic preferences to favor substitution at less crowded sites. youtube.com

The following table, adapted from data on substituted benzenes, illustrates the powerful influence of steric hindrance on reaction rates, an effect that is central to the reactivity of this compound.

| Compound | Substituent | Relative Rate of Nitration |

|---|---|---|

| Benzene | -H | 1.0 |

| Toluene (B28343) | -CH₃ | 25 |

| tert-Butylbenzene | -C(CH₃)₃ | 16 |

This data clearly shows that while the methyl group in toluene strongly activates the ring, the larger tert-butyl group, despite being electronically similar, leads to a slightly lower rate of activation due to its steric bulk hindering the approach of the nitrating agent. This principle is amplified in this compound due to the more rigid and crowded nature of the fused ring system.

Kinetic Studies of Chemical Transformations

No specific kinetic data for chemical transformations involving this compound could be located. General knowledge of electrophilic aromatic substitution on naphthalene suggests that the reactivity would be influenced by both the activating methyl group and the bulky tert-butyl group. The methyl group, being an activating group, would increase the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. Conversely, the sterically demanding tert-butyl group would be expected to hinder approaches to the positions ortho to it. However, without experimental rate constants and activation parameters, any discussion of the kinetics of reactions such as nitration, halogenation, or sulfonation remains purely speculative.

Application of Hammett Equation and Other Linear Free Energy Relationships

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. However, its application is primarily standardized for benzene derivatives. While extensions to polycyclic aromatic hydrocarbons like naphthalene exist, they are less common and require specific substituent and reaction constants that have not been determined for the this compound system. The interplay of electronic effects from both the tert-butyl and methyl groups at the 1 and 4 positions, respectively, on the various positions of the naphthalene nucleus would necessitate a complex set of parameters that are not available in the current body of scientific literature.

Impact on Regioselectivity and Reaction Pathways

The regioselectivity of electrophilic substitution on this compound would be dictated by a combination of electronic and steric factors. The methyl group at the 4-position would activate the alpha-positions (1 and 8) and the ortho-position (3) of its own ring, and to a lesser extent, positions in the adjacent ring. The tert-butyl group at the 1-position, while weakly activating electronically, would exert a significant steric hindrance, primarily discouraging substitution at the peri-position (8) and the ortho-position (2).

Therefore, in an electrophilic substitution reaction, it is plausible to predict that the incoming electrophile would preferentially attack the unsubstituted ring, likely at the 5 or 8 positions, or potentially at the less sterically hindered 2 or 3 positions of the substituted ring. However, without experimental product distribution analysis from specific reactions, these predictions remain theoretical. The exact reaction pathways, including the formation of specific sigma complexes and their relative stabilities, have not been elucidated for this compound.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of substituted naphthalenes is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to the creation of optoelectronic materials. ontosight.aithieme-connect.com Historically, the synthesis of compounds like 1-(tert-Butyl)-4-methylnaphthalene might involve classical alkylation methods. ontosight.ai However, the future of its synthesis lies in the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

Current research into naphthalene (B1677914) synthesis highlights several promising avenues. Metal-catalyzed reactions, employing elements like palladium, copper, rhodium, and iron, have become central to constructing the naphthalene skeleton through processes like annulation and cross-coupling. thieme-connect.comresearchgate.net Similarly, Lewis acids and Brønsted acids such as triflic acid are used to catalyze the formation of naphthalene derivatives under mild conditions. thieme-connect.comresearchgate.net

Future efforts will likely focus on:

Developing Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium and rhodium to more abundant and less toxic metals such as iron and copper to align with green chemistry principles. thieme-connect.com

C-H Functionalization: Exploring direct C-H bond functionalization, which allows for the introduction of substituents onto the naphthalene core without the need for pre-functionalized starting materials, thus reducing step counts and waste. rsc.org A recent strategy, for instance, involves a hydride shift-mediated C(sp³)–H bond functionalization to form multisubstituted naphthalenes. acs.org

Photocatalysis and Electrosynthesis: Harnessing light or electrical energy to drive the synthesis, offering alternative energy sources that can lead to unique reaction pathways and milder conditions.

Table 1: Comparison of Catalytic Strategies for Naphthalene Synthesis

| Catalytic Approach | Examples of Catalysts | Key Advantages | Relevant Methodologies |

|---|---|---|---|

| Metal-Catalysis | Palladium, Copper, Iron, Rhodium | High efficiency, selectivity, and functional group tolerance. thieme-connect.com | Annulation, Cross-Coupling, Cycloaddition. thieme-connect.comresearchgate.net |

| Brønsted/Lewis Acid Catalysis | Triflic Acid, Boron Trifluoride | Mild reaction conditions, can be performed at room temperature. researchgate.net | Benzannulation, Rearrangements. thieme-connect.comnih.gov |

| Ruthenium-Catalysis | Ruthenium Complexes | Enables multi-component reactions and remote C-H functionalization. rsc.org | Three-component tandem C–H functionalization. rsc.org |

The application of these advanced catalytic systems to the specific synthesis of this compound could provide more environmentally benign and cost-effective production routes.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a deep understanding of the reaction mechanism and kinetics is essential. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for chemists. numberanalytics.com These methods provide real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates. spectroscopyonline.com

Traditional analysis often involves offline methods like thin-layer chromatography (TLC) or taking samples for NMR or mass spectrometry, which can be time-consuming and may not capture the full picture of a dynamic reaction. waters.com In contrast, in-situ techniques offer a continuous stream of data.

Key techniques and their potential applications include:

Infrared (IR) and Raman Spectroscopy: Both attenuated total reflectance-infrared (ATR-IR) and Raman spectroscopy are powerful for monitoring changes in molecular structure and the concentration of species in the liquid phase. researchgate.net They can track the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about the molecules present in a reaction mixture over time, offering deep mechanistic insights. numberanalytics.com

Mass Spectrometry (MS): Techniques like ambient sampling mass spectrometry can rapidly analyze the composition of a reaction mixture with minimal sample preparation, allowing for the identification of products and byproducts in real-time. waters.com The coupling of techniques like capillary pervaporation membrane-introduction mass spectrometry (CP-MIMS) and laser-excited ionization (LEI) is particularly suited for monitoring neutral organic molecules in complex solutions. acs.org

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Advantages for Synthesis |

|---|---|---|

| ATR-IR Spectroscopy | Functional group changes, concentration of dissolved species. researchgate.net | Real-time monitoring of reactant consumption and product formation. numberanalytics.com |

| Raman Spectroscopy | Molecular structure changes, reaction kinetics. numberanalytics.com | Complements IR spectroscopy, especially for symmetric bonds and in aqueous media. researchgate.net |

| In-situ NMR | Detailed molecular structure, identification of intermediates. numberanalytics.com | Provides deep mechanistic understanding of reaction pathways. |

| Ambient MS | Molecular weight, identification of products and byproducts. waters.com | Rapid, high-sensitivity analysis with minimal sample prep. waters.comacs.org |

By implementing these techniques in the synthesis of this compound, researchers could optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity. spectroscopyonline.com

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with unprecedented speed and accuracy. nih.govresearchgate.net For a target molecule like this compound, these computational tools can accelerate the discovery of new derivatives with desired characteristics.

Predicting chemical reactivity has traditionally relied on established theories based on electronic properties like ionization energy and electron affinity. rsc.org However, these methods can be limited in their predictive power across a wide range of molecules. researchgate.net ML models, trained on large datasets of experimental or computational data, can learn complex relationships between a molecule's structure and its reactivity. nih.govresearchgate.net

Emerging applications in this area include:

Reactivity Prediction: ML models can be trained to predict the electrophilicity and nucleophilicity of molecules, providing insights into how they might react. nih.gov This could be used to forecast the behavior of this compound in various chemical transformations.

Designing Novel Derivatives: By establishing structure-property relationships, AI algorithms can suggest new molecular structures with enhanced properties. For example, if the goal is to create a derivative with specific electronic properties for use in organic semiconductors, an AI could propose modifications to the this compound scaffold.

Accelerating Quantum Mechanical Calculations: ML interatomic potentials (MLIPs) can compute molecular energies and properties with quantum mechanical accuracy but at a fraction of the computational cost, enabling high-throughput screening of virtual compound libraries. cmu.edu

Table 3: Steps for Developing a Predictive ML Model for Chemical Reactivity

| Step | Description |

|---|---|

| 1. Data Collection | Gather a large dataset of molecules with known properties or reaction outcomes from literature or high-throughput experiments. researchgate.net |

| 2. Molecular Representation | Convert molecular structures into machine-readable formats (e.g., SMILES, molecular graphs, descriptors). researchgate.net |

| 3. Model Training | Use the dataset to train a neural network or other ML model to recognize patterns linking molecular features to reactivity. nih.gov |

| 4. Model Validation | Test the model's predictive accuracy on a separate set of data that was not used for training. cmu.edu |

| 5. Prediction and Design | Apply the validated model to predict the properties of new, untested molecules, such as derivatives of this compound. |

The integration of ML and AI promises to significantly shorten the design-synthesis-test cycle in the development of new functional materials based on the this compound structure.

Synthesis of Libraries of Analogues for Systematic Structure-Property Relationship Studies

To fully understand the potential of this compound, it is crucial to study how its properties change with structural modifications. The systematic synthesis of a library of analogues is a powerful approach for establishing clear structure-property relationships. chemrxiv.org This involves creating a series of related compounds where specific parts of the molecule are varied in a controlled manner.

For this compound, such a library could explore:

Alkyl Group Variation: Replacing the tert-butyl or methyl groups with other alkyl chains of varying size and branching to study steric and electronic effects.

Positional Isomerism: Moving the positions of the tert-butyl and methyl groups around the naphthalene rings to see how this impacts molecular packing and electronic properties.

Functional Group Introduction: Adding other functional groups (e.g., halogens, hydroxyls, amines) to the naphthalene core to tune properties like solubility, reactivity, and intermolecular interactions.

These studies are particularly relevant for applications in materials science, where polycyclic aromatic hydrocarbons are investigated for use as organic semiconductors. manchester.ac.ukcore.ac.uk The electronic and morphological properties of these materials are highly dependent on their molecular structure. manchester.ac.uk By creating and analyzing a library of analogues, researchers can identify the key structural features that lead to desirable characteristics, such as high charge mobility or specific light-emission properties. A data-driven investigation of a large dataset of polycyclic aromatic systems can reveal the effects of geometry, electron count, and atomic composition on molecular properties. chemrxiv.org

Table 4: Illustrative Library of this compound Analogues

| Analogue | Structural Modification | Potential Property to Investigate |

|---|---|---|

| 1-Isopropyl-4-methylnaphthalene | Reduced steric bulk of the alkyl group | Changes in crystal packing and solubility. |

| 1-(tert-Butyl)-4-ethylnaphthalene | Increased size of the second alkyl group | Impact on thermal stability and electronic properties. |

| 2-(tert-Butyl)-7-methylnaphthalene | Altered substitution pattern | Different photophysical properties (absorption/emission spectra). |

The insights gained from such systematic studies will be invaluable for the rational design of new materials and molecules based on the this compound scaffold.

Q & A

Q. Table 1. Key Parameters for Inhalation Toxicity Studies

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Exposure Duration | 6 hrs/day, 5 days/week for subchronic studies | |

| Dose Verification | Real-time GC-MS every 30 minutes | |

| Blinding | Double-blind administration and analysis |

Q. Table 2. Risk of Bias Criteria for Animal Studies

| Bias Type | Assessment Question | Tier Classification |

|---|---|---|

| Selection Bias | Was dose allocation adequately randomized? | Low/Moderate/High |

| Detection Bias | Were personnel blinded during outcome assessment? | |

| Attrition Bias | Were >90% of outcome data retained? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.